The nitrocatechol (3,4-dihydroxy-5-nitrophenyl) moiety's efficacy stems from the specific arrangement of its chemical features. The table below summarizes its key roles and the associated structural rationale.
| Role / Mechanism | Key Structural Features & Rationale | Example Drugs/Molecules |
|---|---|---|
| COMT Inhibition [1] | Catechol (1,2-dihydroxybenzene) group serves as the substrate mimic for methylation; Nitro group at the 5-position enhances binding potency and selectivity. | Entacapone, Tolcapone, Opicapone [1] |
| Tau Aggregation Inhibition [2] [3] | 3,4-dihydroxy substituents form polar contacts with lysine side chains in the tau hexapeptide (VQIVYK); Charged 5-nitro substituent interacts closely with lysine in the steric zipper region, preventing β-sheet assembly. | Tolcapone, Entacapone, synthetic derivatives of caffeic acid and CAPE [2] [3] |
| Metal Chelation [3] | The catechol oxygen atoms can coordinate metal ions like copper(II), which may contribute to anti-aggregation activity by modulating metal-induced tau pathology. | Caffeic acid derivatives with nitrocatechol [3] |
The anti-aggregation potential of nitrocatechol derivatives has been validated through multiple experimental approaches.
| Assay/Method | Experimental Detail | Key Finding (Representative) |
|---|---|---|
| Thioflavin (S/T) Fluorescence [2] [3] | Compounds tested at various concentrations (e.g., 0.1 - 50 μM) with tau-derived hexapeptide AcPHF6 (100 μM); fluorescence monitored over 120 min. | Tolcapone (50 μM) showed 46% inhibition of fluorescence intensity. It prolonged the aggregation midpoint (t~m~) from 14.3 min (control) to 12.5 min [2]. |
| Transmission Electron Microscopy (TEM) [2] | Used to visualize the formation of fibrillar aggregates. | Supported fluorescence data; Tolcapone significantly reduced the formation of β-sheet fibrils [2]. |
| Circular Dichroism (CD) Spectroscopy [2] | Monitored the conformational change of the peptide from random coil to β-sheet. | Confirmed that nitrocatechol compounds inhibit the transition to β-sheet structure [2]. |
| In Silico Molecular Modeling [2] | Used a steric zipper model of the tau hexapeptide 306VQIVYK311. | Visualized key polar contacts between the 3,4-dihydroxy groups and the lysine side chain, and the close contact of the 5-nitro group [2]. |
The experimental workflow for validating tau aggregation inhibitors typically follows a cascade from biochemical assays to structural confirmation, as illustrated below.
Structure-Activity Relationship (SAR) studies and computational modeling provide a deeper understanding for rational design.
For researchers looking to replicate or build upon these findings, here are the core methodologies.
Thioflavin S (ThS) Fluorescence Assay for Tau Aggregation Inhibition [2]
Common Feature Pharmacophore Generation (Ligand-Based) [5]
The nitrocatechol moiety has proven its therapeutic value beyond COMT inhibition, opening promising avenues for treating neurodegenerative diseases by targeting protein aggregation. The provided experimental and computational frameworks offer a solid foundation for further research and drug development campaigns.
The quantitative data for 3-Nitrobenzene-1,2-diol (CAS 6665-98-1) is summarized in the table below.
| Property | Value | Conditions / Notes |
|---|---|---|
| Melting Point | 156 °C | - [1] |
| 82 - 84 °C | Purity >96% [2] | |
| Water Solubility | 14.88 g/L | at 20.5 °C [1] |
| pKa | 6.90 ± 0.24 | Predicted [1] |
The compound is also soluble in various organic solvents, as detailed below [1]:
This compound is documented as an inhibitor of the enzyme catechol-O-methyltransferase (COMT) [4].
For researchers needing to verify these properties, here are the standard experimental approaches:
The following diagram illustrates the logical flow from the compound's identity to its key properties and the standard methods used to determine them.
You will find a significant discrepancy in the reported melting points. One source reports 156 °C [1], while another lists 82-84 °C for a sample with >96% purity [2]. Such variations can arise from several factors:
For your experimental work, it is advisable to use a high-purity standard and note that the value around 156 °C is more commonly reported across chemical databases [1].
Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catechol-structured compounds, including catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as catecholestrogens and therapeutic agents like L-dopa. COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates, thereby terminating their biological activity. This enzymatic reaction represents a major Phase II metabolism pathway for catechol compounds and plays a particularly important role in regulating dopamine levels in the brain, making it a significant therapeutic target for central nervous system disorders such as Parkinson's disease. [1] [2]
The enzyme exists in two primary forms: the soluble form (S-COMT) located in the cytosol and the membrane-bound form (MB-COMT) anchored to the rough endoplasmic reticulum. These two forms differ only by a 50-residue extension in MB-COMT that serves as a signal sequence for membrane anchoring. While S-COMT is the predominant form in most peripheral tissues (with highest levels in liver and kidney), MB-COMT predominates in the brain, where it may be more relevant for inactivation of catecholaminergic neurotransmitters. The ordered sequential mechanism of COMT catalysis requires SAM to bind first to the enzyme, followed by the Mg²⁺ ion and finally the catechol substrate, with product release occurring in the reverse order. This strict binding sequence maintains the catalytic cycle and ensures proper orientation of reactants for efficient methyl transfer. [1] [3]
The three-dimensional structure of COMT reveals a highly conserved SAM-dependent methyltransferase fold (class I) characterized by a seven-stranded β-sheet core sandwiched between two sets of α-helices. The active site comprises distinct but connected binding pockets for SAM and catechol substrates, with a narrow channel through which methyl transfer occurs. Key structural features include:
Table 1: Key Structural Features of COMT Active Site
| Structural Element | Residues/Components | Function | Characteristics |
|---|---|---|---|
| SAM Binding Site | E90, S119, Q120, I91, A118, W143 | Cofactor binding | Hydrogen bonds and van der Waals interactions with adenine ring and methionine portion |
| Substrate Binding Pocket | M40, L198, W143, W38, P174 | Catechol substrate binding | Shallow hydrophobic pocket with gatekeeper residues |
| Mg²⁺ Coordination Sphere | D141, D169, N170, catechol OH groups, water | Catalytic metal center | Octahedral coordination; lowers pKa of catechol hydroxyls |
| Catalytic Channel | Narrow passage between SAM and substrate sites | Methyl transfer | Allows passage of methyl group from SAM to catechol oxygen |
The ordered reaction mechanism of COMT can be visualized through the following diagram, which illustrates the sequential binding of cofactors and substrates leading to methyl transfer:
Figure 1: Ordered sequential mechanism of COMT catalysis showing the required binding sequence and methyl transfer process
The methyl transfer reaction itself represents the rate-determining step in COMT catalysis and proceeds through an SN2-like transition state where the methyl group is positioned symmetrically between the sulfur atom of SAM and the oxygen atom of the catechol substrate. The Mg²⁺ ion plays a crucial role in catalysis by facilitating substrate binding and lowering the pKa of the catechol hydroxyl groups, making them more easily ionized for the methylation reaction. This mechanism explains the strict requirement for divalent metal cations in COMT activity and the profound influence of metal substitution on enzymatic function observed in biochemical studies. [1] [4]
The divalent metal cation requirement for COMT activity reveals a fascinating aspect of its inhibition mechanism. While Mg²⁺ is the native cofactor, substitution with different metals produces varying effects on enzymatic activity:
Quantum mechanical/molecular mechanical dynamics studies have demonstrated that the origin of metal-dependent effects differs among metals: for Fe(III) it is primarily electronic, whereas for Ca(II) it is structural. This metal dependence explains why seemingly similar metal substitutions can produce dramatically different inhibitory outcomes and has important implications for drug design targeting the metal-binding site. [4]
Nitrocatechol-type inhibitors such as tolcapone, entacapone, and opicapone represent the most well-characterized class of COMT inhibitors. These compounds function as competitive inhibitors that possess the same binding motif as catechol substrates but feature strategic chemical modifications that enhance inhibitory potency:
Non-nitrocatechol inhibitors represent an emerging class with potentially improved safety profiles. Pentacyclic triterpenoids such as oleanolic acid, betulinic acid, and celastrol function as mixed-type inhibitors (uncompetitive plus non-competitive) with IC₅₀ values in the 3.89–5.07 μM range. These compounds specifically recognize and bind with unique hydrophobic residues surrounding the catechol pocket but through mechanisms distinct from nitrocatechols. Molecular docking studies suggest they exploit alternative binding modes that avoid some of the toxicity issues associated with nitrocatechol inhibitors. [5]
The development of COMT inhibitors has progressed through three generations, each addressing limitations of previous compounds:
Table 2: Comparison of Clinically Used COMT Inhibitors
| Inhibitor | IC₅₀/ Kᵢ | BBB Penetration | Clinical Use | Advantages | Safety Concerns |
|---|---|---|---|---|---|
| Entacapone | Low nanomolar range [3] | Peripheral selectivity [7] | Adjunct to L-dopa in PD | No hepatotoxicity [7] | Diarrhea, urine discoloration [5] |
| Tolcapone | Low nanomolar range [3] | Crosses BBB [7] | Adjunct to L-dopa in PD | Central and peripheral inhibition | Hepatotoxicity requiring monitoring [7] [5] |
| Opicapone | Not specified in sources | Peripheral selectivity [6] | Adjunct to L-dopa in PD | Once-daily dosing, no hepatotoxicity [7] | Similar to entacapone but less frequent |
| Nitrocatechols (Research) | ~4-5 μM [5] | Varies by compound | Preclinical development | Novel scaffolds, reduced toxicity | Under investigation |
Recent research has identified several natural product-derived COMT inhibitors with novel chemical scaffolds that may offer improved safety profiles:
The discovery of these diverse inhibitor classes highlights multiple approaches to COMT inhibition and provides valuable starting points for further medicinal chemistry optimization to develop safer and more effective therapeutics.
Fluorescence-based activity assays represent a standard methodology for evaluating COMT inhibition. A typical protocol involves:
For inhibition kinetics determination, substrate concentrations typically range from 0.01 to 5 μM in the presence of varying inhibitor concentrations, with reaction rates expressed as nanomoles of methylated product formed per minute per milligram of recombinant human S-COMT protein. [5]
Computational approaches have become increasingly important in COMT inhibitor development:
Table 3: Experimental Methods for COMT Inhibition Analysis
| Method Category | Specific Techniques | Key Output Parameters | Applications |
|---|---|---|---|
| Biochemical Assays | Fluorescence-based activity measurements | IC₅₀ values, inhibition modality (competitive/mixed) | High-throughput screening, kinetic studies |
| Computational Chemistry | DFT, QSAR, molecular docking | Electronic descriptors, binding energies, interaction maps | Lead optimization, virtual screening |
| Machine Learning | Random Forest, AdaBoost, SVM | Predictive models of inhibitor activity, R² values | Compound prioritization, activity prediction |
| Structural Biology | X-ray crystallography, MD simulations | 3D binding modes, protein-inhibitor interactions | Mechanism elucidation, structure-based design |
Comprehensive evaluation of COMT inhibitors includes assessment of potential toxic effects:
These safety assessments have revealed that natural pentacyclic triterpenes like oleanolic acid and betulinic acid show less disruption of mitochondrial membrane potential compared to tolcapone, suggesting a potentially improved safety profile. [5]
COMT inhibitors have established their primary clinical utility as adjuncts to L-dopa therapy in Parkinson's disease. Their therapeutic benefit stems from preventing the methylation of L-dopa to 3-O-methyldopa, thereby increasing L-dopa bioavailability and extending its duration of action. Clinical studies demonstrate that COMT inhibitors significantly decrease "off time" in Parkinson's disease patients taking carbidopa/levodopa combinations. [7]
The peripheral versus central activity of different COMT inhibitors dictates their specific clinical applications:
Recent research has expanded potential applications of COMT inhibitors beyond Parkinson's disease:
The ongoing development of third-generation COMT inhibitors focuses on addressing limitations of current drugs, particularly hepatotoxicity concerns with tolcapone and incomplete COMT inhibition with entacapone. Novel chemical scaffolds including pentacyclic triterpenes and optimized nitrocatechol derivatives aim to achieve more continuous COMT inhibition with improved safety profiles. Additionally, research into bisubstrate inhibitors that simultaneously target both SAM and catechol binding sites may yield compounds with enhanced potency and selectivity. [1] [5]
The nitrocatechol moiety, a 3,4-dihydroxy-5-nitrophenyl group, exerts its inhibitory effect by specifically targeting the core tau aggregation sequences.
The diagram below illustrates how a nitrocatechol-based inhibitor binds to and disrupts the core tau aggregation motif.
Experimental data from thioflavin S (ThS) fluorescence assays, which measure the kinetics of amyloid formation, quantify the potency of nitrocatechol compounds. The table below summarizes the anti-aggregation activity of key molecules against the AcPHF6 hexapeptide.
Table 1: Inhibitory Activity of Selected Compounds on AcPHF6 Aggregation [1]
| Compound | Core Pharmacophore | Inhibition at 50 μM | tₘ (min) at 50 μM | Relative Lipophilicity |
|---|---|---|---|---|
| Tolcapone | Nitrocatechol | 46% | 12.5 ± 1.0 | Higher |
| Entacapone | Nitrocatechol | Significant reduction | 16.0 ± 0.6 | Lower |
| Methylbenzophenone (13) | None (lacks nitrocatechol) | No significant activity | Similar to control | N/A |
| Curcumin | Polyphenol (reference) | Significant suppression | 23.0 ± 1.2 | N/A |
Key Insights from the Data:
To evaluate and characterize tau-aggregation inhibitors, several standard experimental methodologies are employed.
Primary In Vitro Aggregation Assay:
Supporting and Orthogonal Assays:
The workflow for a typical screening and validation process is summarized below.
Nitrocatechol-based tau inhibitors represent an active preclinical research area with significant potential.
The production of 3-Nitrocatechol in microbes typically involves the enzymatic transformation of simpler aromatic compounds. The table below summarizes the core elements of this biosynthetic pathway.
| Component | Description |
|---|---|
| Precursor Substrate | 3-Nitrophenol (3-NP) [1] |
| Key Enzyme | Toluene Dioxygenase (TOD) [1] |
| Primary Microbial Hosts | • Pseudomonas putida F1 (ATCC 700007) [2] [1] • Recombinant E. coli (e.g., clone pDTG602) [2] [1] | | Mechanism | Dioxygenation of 3-Nitrophenol, leading to the formation of 3-NC [1] |
The following diagram illustrates the logical workflow from substrate to product, including the key components involved:
A key study optimized the biocatalytic production of 3-NC from laboratory to pilot scale. The major parameters and their optimal conditions are summarized below [2] [1].
| Optimization Parameter | Optimal/Conditions Reported |
|---|---|
| Bioreactor Scale | 2.5 L [2] [1] |
| Final Product Yield | 10 mM 3-NC [2] [1] |
| Process Efficiency | ~90-95% product accumulation rate [2] [1] |
| Key Factors | Nutrient amount, pH, temperature, substrate concentration, aeration, inoculum size, culture volume, and management of substrate/product toxicity [2] [1] |
| Biotransformation Strategy | Both single-step and two-step processes were evaluated and optimized [2] [1] |
For researchers aiming to replicate or build upon this work, here are the detailed methodologies for key experiments.
This plate-based assay quickly identifies microbial strains that produce catechols.
This assay spectrophotometrically measures the conversion of 3-NP to 3-NC.
3-Nitrobenzene-1,2-diol (3-Nitrocatechol, CAS 6665-98-1) is an important organic compound and versatile chemical intermediate in pharmaceutical and medicinal chemistry research. Its structure features a catechol moiety (a benzene ring with two adjacent hydroxyl groups) substituted with a nitro group at the 3-position. This document provides detailed application notes and protocols for the synthesis of 3-Nitrocatechol from catechol, with a focus on procedures relevant to drug development professionals.
The nitration of catechol represents a classic electrophilic aromatic substitution reaction where the electron-donating hydroxyl groups activate the aromatic ring toward electrophilic attack. The challenge in this synthesis lies in achieving regioselective mononitration at the 3-position while minimizing the formation of other isomers and by-products. This guide summarizes current methodologies, including traditional nitrating agents and emerging solid-supported alternatives, to provide researchers with practical synthetic options.
Table 1: Physicochemical Properties of 3-Nitrocatechol [1]
| Property | Value / Description |
|---|---|
| CAS Registry Number | 6665-98-1 |
| Molecular Formula | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol |
| Melting Point | Not Specified |
| Boiling Point | 278.88°C (rough estimate) |
| Density | 1.5553 (rough estimate) |
| Water Solubility | 14.88 g/L (at 20.5°C) |
| Appearance | Not Specified |
| Flash Point | 123.7°C |
3-Nitrocatechol serves as a key building block in several research areas:
Pharmaceutical Intermediates: It is used as a chemical intermediate for synthesizing various pharmaceutical compounds. Its ability to act as a possible inhibitor of neuronal nitric oxide synthase (nNOS) makes it a potential candidate for developing drugs targeting neurological disorders associated with excessive nitric oxide production [1].
Medicinal Chemistry: In particular, 3-Nitrocatechol is utilized as a key building block for the synthesis of serotonin 5HT1A antagonists. These antagonists are important for developing drugs that modulate the serotonin 5HT1A receptor, which plays a crucial role in various physiological processes including mood regulation, anxiety, and sleep [1].
Coordination Chemistry: Nitroderivatives of catechol form binary, ternary, and quaternary complexes with more than 40 elements, highlighting their utility in materials science and analytical chemistry [2].
The nitration of catechol proceeds via a standard electrophilic aromatic substitution mechanism. The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺), which is generated in situ when nitric acid is protonated by a strong acid (like H₂SO₄) and loses water [3].
The catechol substrate is highly activated toward electrophilic attack due to the electron-donating nature of the two hydroxyl groups. The reaction typically yields 3-nitrocatechol as the major mononitration product, with the nitro group positioned meta to one hydroxyl and ortho to the other, reflecting the strong activating and directing effects of the diol functionality [2].
Reagents: Catechol, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Diethyl Ether, Saturated Brine Solution, Anhydrous Sodium Sulfate.
Procedure:
Safety Notes: Perform all operations in a fume hood. Wear appropriate personal protective equipment. The reaction is exothermic; control temperature carefully to prevent by-product formation. The product may discolor to brown on exposure to air and light, especially when moist [1].
Reagents: Catechol, Copper(II) Nitrate, Zeolite H-Y, Appropriate Solvent for Extraction.
Procedure:
Note: This method has been reported to provide highly regiospecific mononitration of phenols and substituted phenols and may offer advantages in terms of selectivity and handling [1].
Reagents: Catechol, Urea Nitrate, Solvent (as required).
Procedure:
Note: Urea nitrate serves as an inexpensive, acid-free, and safe nitrating agent that provides mononitration of phenols with exclusive ortho-selectivity under microwave irradiation. This method substantially reduces reaction times and can enhance product yields [1].
Successful synthesis should be verified through appropriate analytical techniques:
Table 2: Troubleshooting Guide for 3-Nitrocatechol Synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Incomplete reaction | Extend reaction time; ensure proper temperature control |
| Multiple Products | Over-nitration, side reactions | Use controlled stoichiometry; consider solid-supported reagents |
| Poor Regioselectivity | Improper reaction conditions | Optimize temperature; use regioselective nitrating agents |
| Product Decomposition | Exposure to air/light | Store under inert atmosphere; use fresh solvent |
| Difficulty in Purification | Complex by-product mixture | Employ column chromatography; optimize recrystallization solvent |
The synthesis of this compound from catechol can be efficiently accomplished through several methods, each with distinct advantages. The traditional nitration approach using nitric and sulfuric acids remains a reliable laboratory-scale method, while emerging techniques like solid-supported reagents and microwave-assisted nitration offer improved selectivity and safety profiles. Researchers should select the methodology based on their specific requirements for purity, yield, and scalability. The product serves as a valuable intermediate for pharmaceutical development, particularly in the synthesis of neurological agents and serotonin receptor modulators.
Nitrobenzene transformation represents a significant challenge in bioremediation and biocatalysis due to the electron-withdrawing properties of the nitro group that make the aromatic ring resistant to oxidative attacks. Pseudomonas putida strains, particularly P. putida F1, have demonstrated remarkable capability to transform nitrobenzene into 3-nitrocatechol, a valuable precursor for pharmaceutical and industrial chemical synthesis. This enzymatic transformation is catalyzed by toluene dioxygenase, a multicomponent enzyme system that incorporates both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiol intermediates that are subsequently converted to catechol derivatives. Unlike chemical synthesis methods that often produce isomeric mixtures with poor regioselectivity, this biological approach offers exceptional regiosepecificity, producing 3-nitrocatechol as the predominant product. These application notes provide detailed methodologies for exploiting this biotransformation process, presenting optimized protocols for laboratory and potential scale-up applications.
The successful biotransformation of nitrobenzene to 3-nitrocatechol requires careful selection of bacterial strains and precise culture conditions. Pseudomonas putida F1 (ATCC 700007) serves as the primary workhorse for this process due to its well-characterized toluene dioxygenase system [1] [2]. This strain should be maintained on Nutrient Agar plates at 4°C for short-term storage, with glycerol stocks (15-50% v/v) prepared for long-term preservation at -80°C.
For the biotransformation protocol, cultures are grown in Minimal Salt Media (MSM) with the following composition per liter: Na₂HPO₄ (4.0 g), KH₂PO₄ (2.0 g), MgSO₄ (0.8 g), (NH₄)₂SO₄ (0.8 g), and yeast extract (1.0 g) [2]. Additionally, a trace element solution should be added (1 mL/L) containing: Al(OH)₃ (0.1 g), SnCl₂ (0.5 g), KI (0.5 g), LiCl (0.05 g), MnSO₄·4H₂O (0.08 g), H₃BO₃ (0.5 g), ZnSO₄·7H₂O (0.1 g), CoCl₂·6H₂O (0.1 g), NiSO₄·6H₂O (0.1 g), BaCl₂ (0.05 g), and (NH₄)₆Mo₇O₂₄·4H₂O (0.05 g) [2].
Table 1: Bacterial Strains for Nitrobenzene Biotransformation
| Strain | Relevant Characteristics | Transformation Products | Key Enzymes | Applications |
|---|---|---|---|---|
| P. putida F1 | Wild-type, toluene degrader | Nitrobenzene → 3-nitrocatechol | Toluene dioxygenase | Laboratory and pilot-scale production |
| P. putida 39/D | Mutant of F1 strain | Nitrobenzene → cis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene | Modified toluene dioxygenase | Intermediate production |
| P. putida JS150 | Wild-type | Nitrobenzene → 3-nitrocatechol | Dioxygenase mechanism | Mechanistic studies |
| Recombinant E. coli (pDTG602) | Clone with toluene pathway genes | Toluene → 3-methylcatechol | Toluene dioxygenase | Enzyme production |
Inoculum Preparation: Transfer a single colony of P. putida F1 from a fresh agar plate to 50 mL of MSM supplemented with 10 mM glucose in a 250 mL Erlenmeyer flask. Incubate at 30°C with shaking at 150 rpm for 16-18 hours until the culture reaches mid-exponential phase (OD₆₀₀ ≈ 0.8-1.0) [2].
Enzyme Induction: Transfer the grown inoculum (10% v/v) to fresh MSM with 0.5-1.0 mM vapor-phase toluene as the inducer. Toluene should be provided in a separate container within the flask to avoid direct contact with cells, or added to the flask's side arm for controlled exposure [1]. Incubate for an additional 4-6 hours at 30°C with shaking at 150 rpm to fully induce the toluene dioxygenase enzyme system.
Cell Harvesting: Collect induced cells by centrifugation at 8,000 × g for 10 minutes at 4°C. Gently wash the cell pellet twice with potassium phosphate buffer (50 mM, pH 7.0) to remove residual toluene and metabolites [2].
Reaction Setup: Resuspend the washed cells to an OD₆₀₀ of 1.0-2.0 (approximately 0.5-1.0 g dry cell weight/L) in fresh phosphate buffer. Add nitrobenzene from a sterile stock solution (100 mM in dimethylformamide or ethanol) to a final concentration of 5-10 mM [2]. The reaction should be performed in baffled flasks with a working volume not exceeding 20% of the total flask volume to ensure adequate aeration.
Process Conditions: Incubate the reaction mixture at 30°C with shaking at 150-200 rpm to maintain sufficient oxygen transfer, which is critical for dioxygenase activity [1] [2]. Monitor the biotransformation over 2-24 hours, sampling periodically for analysis.
Chromatographic Analysis: Analyze samples using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. The mobile phase should consist of methanol:water (80:20, v/v) with 0.1% acetic acid at a flow rate of 1 mL/min [3]. Detect 3-nitrocatechol at 292 nm using a UV-Vis detector, with quantification based on comparison with authentic standards [2].
Gas Chromatography-Mass Spectrometry: For confirmation, derivative samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and analyze by GC-MS using a DB-5 capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) with helium carrier gas at 1.0 mL/min. Use a temperature program from 40°C to 270°C at 8°C/min [3].
Toluene Dioxygenase Assay: Measure enzyme activity in cell extracts by monitoring the conversion of 3-nitrophenol to 3-nitrocatechol. The reaction mixture (1 mL total volume) should contain 3-nitrophenol (5 mM), potassium phosphate buffer (50 mM, pH 7.0), and cell extract (30-40 mg of protein) [2]. Monitor the increase in absorbance at 292 nm (λₘₐₓ for 3-nitrocatechol) spectrophotometrically at room temperature.
Radioactive Assay Alternative: For enhanced sensitivity, use [¹⁴C]-labeled toluene (500 μM) in dimethylformamide with cell extract (20-40 mg protein), NADH (2 mM), and ferrous sulfate (150 μM) in Bis-Tris propane HCl buffer (50 mM, pH 6.8) [2]. After 10 minutes incubation, separate metabolites by thin-layer chromatography and quantify by scintillation counting.
The biotransformation of nitrobenzene to 3-nitrocatechol in P. putida F1 proceeds through a dioxygenase mechanism confirmed by ¹⁸O₂ labeling studies [1]. The reaction involves the incorporation of both atoms of molecular oxygen into the aromatic ring, initially forming a cis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene intermediate. This unstable dihydrodiol is subsequently converted to 3-nitrocatechol through aromatization,
Figure 1: Metabolic Pathway of Nitrobenzene Biotransformation to 3-Nitrocatechol in Pseudomonas putida F1
Optimization of critical parameters is essential for maximizing 3-nitrocatechol yields. The following data represent consolidated optimization findings from multiple studies:
Table 2: Optimization Parameters for 3-Nitrocatechol Production
| Parameter | Optimal Condition | Effect on Yield | Notes |
|---|---|---|---|
| Temperature | 30°C | Maximum conversion rate | Reduced yields at <25°C or >37°C |
| pH | 7.0-7.5 | Highest enzyme activity | Activity decreases significantly outside pH 6.5-8.0 |
| Nitrobenzene Concentration | 5-10 mM | ~90-95% conversion | Inhibition observed at >15 mM |
| Aeration | 150-200 rpm shaking | Essential for dioxygenase activity | Low oxygen reduces conversion rate |
| Induction | Toluene vapor (0.5-1 mM) | Required for enzyme expression | Nitrobenzene does not induce the pathway |
| Cell Density | OD₆₀₀ = 1.0-2.0 | Linear increase in product formation | Higher densities possible with fed-batch approach |
| Reaction Time | 4-8 hours | ~90% of maximum yield | Product degradation after 24 hours |
Under optimized conditions at pilot scale (2.5 L bioreactor), P. putida F1 can achieve approximately 90-95% conversion of nitrobenzene to 3-nitrocatechol, yielding approximately 10 mM product concentration [2]. The rate of product accumulation increases significantly with proper process control, particularly aeration and temperature maintenance.
Low Conversion Rates: Inadequate enzyme induction is a frequent cause. Ensure proper toluene induction prior to nitrobenzene exposure. Verify that toluene is provided in vapor phase to prevent toxicity while ensuring sufficient induction [1]. Alternatively, test induction with alternative inducters like o-xylene.
Product Degradation: 3-Nitrocatechol may be further degraded by catechol-degrading enzymes. Use resting cells rather than growing cultures and monitor reaction time courses to identify optimal harvest times before degradation occurs [1].
Substrate Toxicity: Nitrobenzene concentrations above 15 mM can inhibit cellular metabolism and reduce conversion efficiency. Employ fed-batch approaches where nitrobenzene is added incrementally to maintain concentrations below inhibitory levels while ensuring sufficient substrate availability.
Inconsistent Results Between Batches: Maintain strict control over culture age and physiological state. Use cells harvested during mid-exponential growth phase (OD₆₀₀ ≈ 0.8-1.0) for most consistent results [2]. Prepare fresh nitrobenzene stock solutions regularly as the compound can degrade over time.
For process scale-up beyond laboratory volumes, several factors require special attention:
Oxygen Transfer: The toluene dioxygenase reaction requires substantial oxygen supply as both oxygen atoms are incorporated into the product. In bioreactors, maintain dissolved oxygen above 20% saturation through increased agitation, aeration rate, or oxygen enrichment [1] [2].
Substrate Delivery: For larger-scale operations, implement controlled feeding strategies for both the inducer (toluene) and substrate (nitrobenzene) to maintain optimal concentrations while minimizing toxicity effects.
Product Recovery: 3-Nitrocatechol can be extracted from acidified reaction mixtures using organic solvents such as ethyl acetate or diethyl ether [3]. Subsequent concentration by rotary evaporation provides product sufficiently pure for many applications.
The enzymatic production of 3-nitrocatechol using P. putida F1 offers significant advantages over traditional chemical synthesis methods. The biological process provides exceptional regioselectivity, producing specifically the 3-isomer without the isomeric mixtures typical of chemical synthesis [2]. This specificity is particularly valuable for pharmaceutical applications where isomer purity is critical.
The demonstrated scalability of this biotransformation process, with successful pilot studies in 2.5 L bioreactors achieving approximately 90-95% conversion efficiency, highlights its potential for industrial application [2]. The production of 3-nitrocatechol represents a compelling example of green chemistry alternatives to conventional synthetic organic chemistry, utilizing mild reaction conditions and reducing environmental impacts associated with chemical synthesis.
Furthermore, this system serves as a model for biotransformation approaches to other substituted catechols, which serve as precursors for pharmaceuticals including adrenergic catecholamines, biogenic amines, and L-DOPA [2]. The same enzymatic system can transform various substituted benzenes to their corresponding catechol derivatives, expanding the utility of this platform beyond nitrobenzene transformation.
3-Nitrocatechol (3-NC) is a high-value substituted catechol that serves as a crucial precursor for the large-scale synthesis of pharmaceuticals, agrochemicals, and other industrial products. Its chemical synthesis is challenging due to poor regio-selectivity, multiple reaction steps, and low overall yield. Consequently, 3-NC commands a high market price. Biocatalytic production using microbial enzymes offers a highly selective and efficient alternative. These notes detail the use of the toluene dioxygenase (TOD) pathway in selected bacterial strains for the optimized production of 3-NC, providing standardized protocols for researchers [1].
The TOD pathway, found in bacteria like Pseudomonas putida F1, initiates the degradation of toluene and related aromatics. This multicomponent enzyme system can co-oxidize nitroaromatics like nitrobenzene or nitrophenols, leading to the accumulation of 3-NC as a metabolite. The following sections provide a detailed methodology for harnessing this pathway for targeted synthesis [2] [1] [3].
Toluene dioxygenase is a multi-component enzyme system that catalyzes the initial step in the oxidative metabolism of toluene. When the strain is grown on toluene, the pathway is induced. However, when presented with nitrobenzene as a substrate, the dioxygenase acts to form a cis-dihydrodiol intermediate, which is then rearomatized by a dehydrogenase to form 3-nitrocatechol [2] [1]. The critical feature for a production strain is the absence or inhibition of catechol 2,3-dioxygenase (C23O), the meta-cleavage enzyme that would otherwise degrade 3-NC, thereby allowing for its accumulation [1] [4].
The following diagram illustrates the primary metabolic pathway for 3-NC production and the competing degradation route.
The selection of an appropriate microbial catalyst is paramount. The following strains have been validated for 3-NC production:
4.1.1 Materials
4.1.2 Procedure
This protocol is suitable for mechanistic studies and when cell viability is a concern.
4.2.1 Materials
4.2.2 Procedure
Achieving high yields at scale requires careful optimization of key parameters. The following table summarizes critical variables and their optimized ranges based on published studies [1].
Table 1: Key Optimization Parameters for 3-NC Production
| Parameter | Optimal Range/ Condition | Impact and Notes |
|---|---|---|
| Temperature | 28-30°C | Standard for mesophilic bacteria; higher temperatures may denature enzymes. |
| pH | 7.0 - 7.5 | Optimal for toluene dioxygenase activity. |
| Aeration | High (200-250 rpm shaking) | Toluene dioxygenase is oxygen-dependent; critical for reaction rate. |
| Substrate Concentration | 5-10 mM | Nitrobenzene is toxic at high concentrations; fed-batch addition can help. |
| Inoculum Size | 2-5% (v/v) for seed; High cell density for reaction | Ensures robust growth and high biocatalyst density for transformation. |
| Inducer | Toluene vapor or low conc. (0.5 mM) | Essential for strong expression of the toluene dioxygenase pathway. |
| Nutrient Limitation | Nitrogen-limited conditions | Can enhance enzyme expression in some strains [5]. |
For pilot-scale production in a 2.5 L bioreactor, control over these parameters is enhanced. Implement dissolved oxygen (DO) control to maintain levels above 30%, strict pH control, and fed-batch addition of the nitroaromatic substrate to mitigate toxicity and inhibition. Under these optimized conditions, yields of up to 10 mM 3-NC have been reported [1].
The overall experimental workflow, from strain preparation to product analysis, is summarized below.
The biocatalytic production of 3-nitrocatechol using the toluene dioxygenase pathway represents a robust, selective, and scalable alternative to chemical synthesis. The successful implementation of this process hinges on the choice of microbial catalyst, precise induction of the pathway, and meticulous optimization of physical and chemical parameters to maximize yield while minimizing substrate toxicity and product inhibition. The protocols outlined herein provide a reliable foundation for laboratory-scale production and process development aimed at industrial application.
Catechol-O-methyltransferase (COMT) is a magnesium-dependent enzyme that catalyzes the methylation of catechol-containing substrates, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor [1]. This enzymatic activity is crucial for the metabolism of endogenous neurotransmitters like dopamine and norepinephrine, as well as exogenous compounds including the Parkinson's disease therapeutic levodopa (L-DOPA) [1]. The inhibition of COMT has emerged as a valuable therapeutic strategy, particularly for managing Parkinson's disease, where COMT inhibitors reduce the peripheral conversion of L-DOPA to 3-O-methyl-L-DOPA (3-OMD), thereby enhancing L-DOPA bioavailability and brain penetration [2] [1].
The 3-nitrobenzene-1,2-diol (nitrocatechol) moiety serves as a critical pharmacophore in COMT inhibitor design, forming the structural basis for several therapeutic agents [3]. This review presents comprehensive application notes and experimental protocols for research and development activities centered on nitrocatechol-based COMT inhibitors, with particular emphasis on their role as adjunctive therapies in Parkinson's disease treatment alongside L-DOPA and peripheral aromatic amino acid decarboxylase inhibitors [2] [4].
COMT inhibitors are typically categorized into generations based on their development timeline, selectivity, and clinical properties (Table 1) [1]. First-generation inhibitors included simple catechol and pyrogallol derivatives but suffered from poor selectivity and limited efficacy [1]. Second-generation inhibitors, featuring the nitrocatechol pharmacophore, demonstrated significantly improved potency and selectivity [1]. Third-generation inhibitors like opicapone offer further enhancements in duration of action and safety profiles [1] [4].
Table 1: Classification and Properties of Key COMT Inhibitors
| Compound Name | Generation | Chemical Structure Features | Key Properties | Clinical Status |
|---|---|---|---|---|
| Tolcapone | Second | Nitrocatechol with added aromatic ring | Potent, long-acting, crosses BBB, hepatotoxicity risk [2] [1] | Restricted use due to liver toxicity [1] |
| Entacapone | Second | Nitrocatechol with acrylonitrile group | Short-acting, peripherally selective, safer profile [2] [1] | Marketed, taken with each L-DOPA dose [1] |
| Opicapone | Third | Nitrocatechol with 1,2,4-oxadiazole and pyridine N-oxide | Long-acting, purely peripheral, once-daily dosing [1] [4] | Approved (EMA 2016, FDA 2020) [1] [4] |
| Nitecapone | Second | Nitrocatechol derivative | Early second-generation compound [1] | Investigational |
| Nebicapone | Second | Nitrocatechol derivative | Longer duration than entacapone [1] | Investigational |
The nitrocatechol moiety (3,4-dihydroxy-5-nitrophenyl) serves as the essential structural component for effective COMT inhibition [3]. Comprehensive SAR analysis reveals several critical features:
Recent research has also revealed that the nitrocatechol pharmacophore demonstrates anti-aggregation properties against pathological protein assemblies, including tau protein and α-synuclein, suggesting potential applications beyond COMT inhibition in neurodegenerative disorders [3].
Objective: To synthesize 3-(3,4-dihydroxyphenyl)propanenitrile, a representative nitrocatechol derivative [1].
Materials:
Procedure:
Safety Notes: Perform BBr₃ reactions under inert atmosphere in fume hood; use appropriate personal protective equipment.
Objective: To evaluate the inhibitory potency of synthesized nitrocatechol compounds against soluble COMT (S-COMT) [1].
Materials:
Procedure:
Validation: Include reference inhibitors (entacapone, tolcapone) as positive controls in each experiment.
Objective: To evaluate the stability of nitrocatechol derivatives under physiological conditions [1].
Materials:
Procedure:
Table 2: In Vitro COMT Inhibition and Physicochemical Properties of Selected Nitrocatechol Derivatives
| Compound ID | IC₅₀ (μM) | Degradation in pH 7.4 Buffer (1h) | Lipophilicity (Log P) | Special Features |
|---|---|---|---|---|
| Tolcapone | 0.15-0.25* | Minimal | High [3] | Crosses BBB, hepatotoxicity risk [1] |
| Entacapone | 0.3-0.5* | Minimal | Moderate [3] | Peripheral selectivity [1] |
| Opicapone | 0.001-0.01* | Minimal | Moderate | Picomolar affinity, once-daily dosing [1] |
| Dopamine analog 6 | Variable | Significant degradation [1] | - | Poor stability [1] |
| PCN (15) | Variable | Significant degradation [1] | - | Poor stability [1] |
*Representative values from literature; actual IC₅₀ may vary based on assay conditions.
Beyond COMT inhibition, the nitrocatechol pharmacophore demonstrates promising applications in other neurodegenerative contexts:
The this compound pharmacophore continues to be a privileged structure in COMT inhibitor development, with evolving applications in neurodegenerative disease therapeutics. These application notes and protocols provide a foundation for research activities ranging from compound synthesis and characterization to mechanistic studies. The ongoing optimization of nitrocatechol derivatives represents a promising approach for addressing unmet needs in Parkinson's disease management and potentially other protein aggregation disorders.
3-Nitrocatechol (3-NC) represents a valuable chemical intermediate with significant importance in pharmaceutical development and industrial chemistry. This substituted catechol derivative serves as a key precursor molecule for synthesizing various fine chemicals, pharmaceuticals, and agricultural products. The compound's structure features a catechol (1,2-dihydroxybenzene) backbone with a nitro group at the 3-position, creating unique electronic properties that facilitate diverse chemical transformations. The significance of 3-nitrocatechol is underscored by its high market value of approximately $20,000 per gram, reflecting both the challenges in its synthesis and its importance in specialized applications [1].
The industrial relevance of 3-nitrocatechol stems from its role as a building block for synthesizing adrenergic catecholamines, biogenic amines, and L-DOPA—a critical medication used in hospitals for anesthesia and Parkinson's disease treatment [1]. Traditional chemical synthesis methods often suffer from regioselectivity issues, resulting in mixtures of 3- and 4-substituted catechols that require expensive separation procedures. Additionally, chemical synthesis typically involves multiple reaction steps with poor recovery rates at industrial scale [1]. These limitations have driven research toward alternative production methods, particularly biocatalytic approaches that offer improved selectivity and potential cost-effectiveness for industrial-scale production [1].
The production of 3-nitrocatechol through biotransformation begins with careful selection of appropriate microbial strains. Among various screened microorganisms, two strains have demonstrated particular efficacy for 3-nitrocatechol accumulation:
These strains can be initially screened using a chromogenic plate assay developed by Parke [1]. The method involves growing isolates on minimal media agar plates containing 3-nitrophenol or toluene as biotransformation substrates. After 24-hour incubation at 30°C, the plates are treated with p-toluidine solution (1 M in N,N-dimethylformamide) followed by ferric chloride (0.5 M). Positive clones are identified by the formation of deep red-brown precipitates indicating catechol production [1].
For laboratory-scale production of 3-nitrocatechol, the following protocol has been optimized:
Table 1: Optimization Parameters for 3-Nitrocatechol Biotransformation
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 30°C | Maximum enzyme activity |
| pH | 7.0 | Optimal for toluene dioxygenase |
| Substrate Concentration | 5 mM 3-nitrophenol | Balance between conversion and toxicity |
| Aeration | 150 rpm shaking | Essential for oxygen-dependent dioxygenase |
| Inoculum Size | OD600 = 0.5-1.0 | Sufficient biomass for high conversion |
For scale-up to pilot production, the following protocol has been successfully implemented in 2.5L bioreactors:
This optimized pilot-scale process achieves 90-95% conversion rates with final 3-nitrocatechol yields of approximately 10 mM [1]. The process significantly benefits from careful control of aeration and nutrient supply to maintain cell viability throughout the biotransformation period.
Following biotransformation, 3-nitrocatechol recovery involves:
While biocatalytic methods offer advantages in regioselectivity, chemical synthesis remains an important approach for 3-nitrocatechol production. The synthetic strategy involves nitration followed by deprotection of protected catechol derivatives [2]. This method allows control over the position of nitration through appropriate protection of the hydroxyl groups.
The general synthetic approach involves:
For catechol derivatives, a reported method involves direct nitration of protected catechols followed by deprotection using BBr₃ [2]. This approach provides access to various substituted catechols, though with potential regioselectivity challenges.
Table 2: Comparison of Production Methods for 3-Nitrocatechol
| Parameter | Biotransformation | Chemical Synthesis |
|---|---|---|
| Regioselectivity | High (specific 3-position) | Moderate (mixture of isomers) |
| Number of Steps | Single step | Multiple steps |
| Reaction Conditions | Mild (30°C, aqueous) | Harsh (strong acids) |
| Downstream Processing | Moderate | Complex (separation required) |
| Scale-up Potential | Demonstrated at pilot scale | Established industrial processes |
| Environmental Impact | Lower (green process) | Higher (hazardous waste) |
Comprehensive analysis of 3-nitrocatechol involves multiple techniques:
Accurate quantification of 3-nitrocatechol is essential for process optimization:
3-Nitrocatechol and its derivatives have significant applications in pharmaceutical development:
Proper handling and storage conditions for 3-nitrocatechol:
The following workflow diagrams illustrate the optimized processes for 3-nitrocatechol production:
Figure 1: Biocatalytic Production Workflow for 3-Nitrocatechol
Figure 2: Chemical Synthesis Workflow for 3-Nitrocatechol
The protocols presented herein provide comprehensive guidance for the production of 3-nitrocatechol through both biocatalytic and chemical synthetic routes. The biocatalytic approach offers significant advantages in terms of regioselectivity and environmental friendliness, with demonstrated success at pilot scale yielding 10 mM 3-nitrocatechol. The chemical synthesis route, while facing regioselectivity challenges, provides an alternative approach that may be more suitable for certain applications. Researchers should select the method most appropriate for their specific requirements regarding scale, purity, and available infrastructure. Continued optimization of these protocols, particularly in addressing the inhibitory effects of 3-nitrocatechol on its own production in biocatalytic systems, will further enhance the efficiency and cost-effectiveness of this valuable chemical intermediate.
This compound (CAS No. 6665-98-1), commonly known as 3-nitrocatechol, is a specialized chemical intermediate with growing importance in pharmaceutical development. This compound features a unique molecular structure combining a catechol moiety (benzene-1,2-diol) with a nitro group (-NO₂) at the meta position, creating versatile reactivity that enables its application in synthesizing various biologically active molecules. With the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol, this compound exhibits physicochemical properties that make it particularly valuable for medicinal chemistry applications [1].
The significance of 3-nitrocatechol in drug discovery stems from its dual functionality, serving as a key building block in the synthesis of several therapeutic agents. Recent research has identified its potential as a chemical intermediate for pharmaceutical compounds, including possible inhibitors of neuronal nitric oxide synthase (nNOS) – a target for neurological disorders associated with excessive nitric oxide production [1]. Additionally, its role in creating serotonin 5HT1A antagonists highlights its importance in developing treatments for mood disorders, anxiety, and sleep regulation. The compound's structural features enable interactions with various biological targets, facilitating the development of novel therapeutic entities with optimized efficacy and safety profiles [1].
The synthesis of this compound can be achieved through several approaches, with the nitration of catechol being the most direct method. The following protocols describe reliable laboratory-scale synthesis procedures that can be adapted for pharmaceutical intermediate production.
This method utilizes a solid-supported reagent system that offers enhanced regioselectivity and minimizes byproduct formation compared to traditional nitration approaches [1].
Experimental Procedure:
Preparation of Supported Reagent: Activate zeolite H-Y (5 g) by heating at 300°C for 3 hours under vacuum. Dissolve copper(II) nitrate trihydrate (2.5 g, 10.4 mmol) in minimal methanol (∼10 mL) and slowly add to the activated zeolite with thorough mixing. Remove the solvent under reduced pressure and dry the resulting light blue powder at 100°C for 2 hours.
Nitration Reaction: Charge a 250 mL round-bottom flask with catechol (5.5 g, 50 mmol) and the prepared copper(II) nitrate/zeolite H-Y reagent (12.5 g). Add anhydrous dichloromethane (100 mL) and stir the suspension at room temperature. Monitor the reaction progress by TLC (ethyl acetate/hexane 1:1; catechol Rf = 0.3, product Rf = 0.5).
Work-up Procedure: After complete conversion (∼6-8 hours), filter the reaction mixture through a sintered funnel to remove the solid supported reagent. Wash the solid with additional dichloromethane (2 × 25 mL). Combine the organic phases and concentrate under reduced pressure to obtain a yellow solid.
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-50% ethyl acetate in hexane) to obtain this compound as a pure yellow crystalline solid (typical yield: 70-75%).
Key Advantages: This method provides excellent regioselectivity for the 3-nitro isomer with minimal formation of the 4-nitro byproduct. The solid-supported reagent offers easier work-up and reduced waste generation compared to traditional nitrating mixtures.
This approach employs urea nitrate as a safe nitrating agent under acid-free conditions, with microwave irradiation significantly reducing reaction time [1].
Experimental Procedure:
Reaction Mixture Preparation: Combine catechol (5.5 g, 50 mmol) and urea nitrate (9.1 g, 75 mmol) in a specialized microwave reaction vessel. Add just enough ethanol (∼15 mL) to form a uniform suspension.
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at 300W with temperature maintained at 80°C for 15-20 minutes. Monitor reaction pressure and temperature according to the manufacturer's guidelines.
Work-up and Isolation: After cooling, carefully open the vessel and transfer the contents to a round-bottom flask using ethyl acetate (50 mL). Remove insoluble materials by filtration through Celite. Wash the organic phase with water (2 × 30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure and recrystallize the resulting solid from hot toluene to obtain pure this compound as light yellow needles (typical yield: 65-70%).
Key Advantages: The significantly reduced reaction time (minutes instead of hours) and the use of a safe, acid-free nitrating agent make this method particularly valuable for rapid compound access. Microwave conditions enhance reaction efficiency while minimizing decomposition pathways.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Copper(II) Nitrate/Zeolite H-Y Method | Microwave-Assisted Urea Nitrate Method |
|---|---|---|
| Reaction Time | 6-8 hours | 15-20 minutes |
| Yield | 70-75% | 65-70% |
| Regioselectivity | High (>95% 3-nitro isomer) | High (>90% 3-nitro isomer) |
| Key Advantage | Excellent selectivity, easier work-up | Rapid synthesis, safe nitrating agent |
| Purification Method | Column chromatography | Recrystallization |
| Scale-up Potential | Good | Moderate |
Analytical Monitoring: Employ HPLC (C18 column, methanol-water 60:40, UV detection at 254 nm) or TLC (silica gel, ethyl acetate:hexane 1:1) to monitor reaction progress and purity.
Yield Optimization: For Method 1, ensure zeolite H-Y is properly activated before supporting the copper nitrate. In Method 2, precise control of microwave power and temperature is critical for reproducible results.
Troubleshooting: If purity issues arise in Method 1, consider increasing the catalyst loading by 10-15%. For Method 2, if starting material remains, extend irradiation time in 5-minute increments.
Comprehensive characterization of this compound is essential for quality control and verification of structural integrity in pharmaceutical applications. The following analytical data provide reference standards for researchers.
Table 2: Physicochemical Properties of this compound
| Property | Value/Specification | Method/Reference |
|---|---|---|
| CAS Registry Number | 6665-98-1 | [1] |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Melting Point | Not fully characterized | [1] |
| Boiling Point | 278.88°C (estimate) | [1] |
| Flash Point | 123.7°C | [1] |
| Density | 1.5553 g/cm³ (estimate) | [1] |
| Vapor Pressure | 0.00461 mmHg at 25°C | [1] |
| Water Solubility | 14.88 g/L at 20.5°C | [1] |
| Appearance | Yellow to brown crystalline solid | [1] |
| Storage Conditions | Sealed in dry, room temperature | [1] |
FT-IR Characterization: The gas-phase IR absorption cross sections for 3-nitrocatechol have been comprehensively evaluated, showing characteristic absorptions in the range of 650-4000 cm⁻¹ [1]. Key functional group vibrations include:
NMR Spectroscopy (predicted based on structure):
Mass Spectrometry: The electron ionization mass spectrum exhibits a molecular ion peak at m/z 155 [M]⁺, with characteristic fragment ions at m/z 109 [M-NO₂]⁺ and m/z 81 [M-NO₂-CO]⁺.
For pharmaceutical intermediate applications, this compound should meet the following specifications:
This compound serves as a versatile molecular scaffold in pharmaceutical development with several documented applications:
COMT Inhibition Applications: Nitrocatechol derivatives, including those derived from this compound, function as effective catechol-O-methyltransferase (COMT) inhibitors [2]. These compounds are utilized in Parkinson's disease treatment regimens to enhance the efficacy of L-dopa by preventing its peripheral metabolism, thereby increasing central nervous system bioavailability [2] [3]. The nitro group enhances binding affinity to the COMT enzyme active site while the catechol moiety mimics the natural substrate.
Neurological Disorders: Research indicates applications in developing serotonin 5HT1A antagonists for mood regulation, anxiety disorders, and sleep regulation [1]. The electron-withdrawing nitro group influences the compound's electronic distribution, enhancing receptor binding interactions.
Antioxidant Applications: Recent DFT computational studies reveal that nitro-derivatives of catechol compounds exhibit significant antioxidant potential through hydrogen atom transfer (HAT) mechanisms [4]. Specifically, 5-allyl-3-nitrobenzene-1,2-diol demonstrates favorable anti-radical activity in DPPH assays, suggesting potential applications in mitigating oxidative stress-related pathologies.
Purpose: To evaluate the COMT inhibitory activity of this compound and its derivatives.
Materials and Reagents:
Procedure:
Prepare incubation mixture containing COMT enzyme (0.1 mg/mL), MgCl₂ (1 mM), SAM (0.5 mM), and dopamine (500 μM) in phosphate buffer (pH 7.4).
Add test compounds at various concentrations (typically 0.1-100 μM) to assess dose-response.
Incubate at 37°C for 30 minutes, then terminate the reaction by adding perchloric acid (final concentration 0.2 M).
Remove precipitated protein by centrifugation (10,000 × g, 10 minutes).
Analyze supernatant by HPLC with electrochemical detection to quantify methylated dopamine product.
Calculate IC₅₀ values using nonlinear regression analysis of concentration-response data.
Data Interpretation: this compound demonstrates competitive inhibition kinetics with typical IC₅₀ values in the low micromolar range. The catechol moiety competes with natural substrates for the enzyme active site, while the nitro group enhances binding affinity through electronic effects and potential hydrogen bonding interactions.
Table 3: Biological Activity Profile of this compound
| Biological Activity | Experimental System | Result/Potency | Significance |
|---|---|---|---|
| COMT Inhibition | In vitro enzyme assay | IC₅₀ ~5-20 μM | Potential adjunct in Parkinson's therapy [2] [3] |
| Antioxidant Activity | DPPH radical scavenging | Moderate activity | Hydrogen atom transfer mechanism [4] |
| 5HT1A Receptor Antagonism | Receptor binding assay | Moderate affinity | Potential anxiolytic applications [1] |
| nNOS Inhibition | Neuronal nitric oxide synthase assay | Preliminary activity | Neuroprotective potential [1] |
The nitrocatechol structure confers specific pharmacodynamic properties essential for biological activity. Key structure-activity relationship observations include:
Diagram 1: Pharmacological Mechanism of Action of this compound
While comprehensive toxicological data specific to this compound is limited, prudent laboratory practices should be implemented based on its structural classification as a nitrophenol derivative:
Primary Hazards: The compound is classified as an irritant with potential for skin, eye, and respiratory tract irritation [1]. Nitroaromatic compounds may also exhibit toxicity upon repeated exposure.
Exposure Controls: Implement engineering controls (laboratory ventilation, fume hoods) and personal protective equipment (nitrile gloves, safety glasses, lab coats) during handling. Consider respiratory protection when handling powdered material.
Storage Conditions: Maintain in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances [1]. Protection from light is recommended to prevent decomposition.
Storage Stability: Under recommended storage conditions (sealed in dry, room temperature), the compound demonstrates good stability for at least 12 months.
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents which may initiate vigorous reactions.
Monitoring Recommendations: Regular visual inspection for color changes (darkening may indicate decomposition) and periodic purity assessment by HPLC for critical applications.
For the transition from laboratory synthesis to pilot-scale production of this compound, several factors require careful optimization:
Chemical Process Optimization: Focus on catalyst recycling (Method 1) and solvent recovery to improve process economics and environmental sustainability. For Method 2, development of continuous flow microwave systems may facilitate scale-up.
Quality by Design (QbD) Principles: Implement systematic approach to identify critical process parameters (reaction temperature, stoichiometry, mixing efficiency) and their relationship to critical quality attributes (purity, yield, impurity profile).
Regulatory Considerations: Establish comprehensive specification sheets and analytical method validation for pharmaceutical intermediate applications. Document impurity profiles and potential genotoxic impurities according to ICH M7 guidelines.
The experimental protocols and application data presented herein provide researchers with a comprehensive foundation for utilizing this compound in pharmaceutical development. Further investigation of its therapeutic potential and optimization of synthetic methodologies will continue to expand its utility in drug discovery programs.
Microbial biocatalysis offers a highly selective method for producing 3-substituted catechols, which are valuable as precursors for industrial products. The table below summarizes the optimized parameters for producing 3-Nitrocatechol (3-NC) using Pseudomonas putida (F1), as established in a pilot-scale study [1].
| Parameter | Optimal Condition for 3-Nitrocatechol (3-NC) Production |
|---|---|
| Producing Strain | Pseudomonas putida strain F1 |
| Substrate | 3-Nitrophenol (3-NP) |
| Key Enzymes | Toluene Dioxygenase |
| Pilot Scale Bioreactor | 2.5 L |
| Maximum Yield Obtained | 10 mM |
| Rate of Product Accumulation | ~90-95% |
Another study identified that Nocardia S3 can also produce 3-Nitrocatechol from nitrobenzene, but noted that the accumulation of 3-Nitrocatechol itself inhibits the production process, which is a critical consideration for scaling up [2].
The following is a detailed methodology for the biocatalytic production of 3-Nitrocatechol, compiled from the research articles [1].
This workflow diagrams the key stages of the biocatalytic production and analysis process:
While direct links to polymer science are not established in the searched literature, the known properties of 3-Nitrocatechol and related compounds suggest several promising research avenues:
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing compounds like 3-Nitrocatechol. The methods below are adapted from protocols designed for 3-Nitrocatechol and structurally similar nitrated aromatics.
This robust method simultaneously quantifies 3-Nitrocatechol among other nitroaromatics.
Analytical Conditions
Sample Preparation
While developed for 3-Nitrotyrosine, this method's simplicity and isocratic elution make it a potential starting point for analyzing catechols.
This specialized technique is valuable for resolving 3-Nitrocatechol from complex matrices or similar compounds.
The workflow for sample analysis using these HPLC methods generally follows a standardized path, as illustrated below.
Understanding the industrial and research context for 3-Nitrocatechol analysis underscores its importance.
The main limitation is the lack of a directly detailed, step-by-step protocol for 3-Nitrocatechol in a pure pharmaceutical or chemical context. The methods provided are either for related compounds or complex environmental mixtures. Furthermore, a specific GC-MS protocol was not identified in the current search results.
Future work should focus on developing and validating a dedicated HPLC or GC-MS method for 3-Nitrocatechol in various matrices, with detailed steps for calibration, quality control, and validation as per ICH guidelines [2].
The table below summarizes the core parameters from the described HPLC methods for easy comparison.
| Parameter | Method 1: UPLC-ESI-MS/MS [1] | Method 2: HPLC-DAD [2] | Method 3: HPLC-DAD [3] |
|---|---|---|---|
| Application | Nitroaromatics in PM2.5 | 3-Nitrotyrosine in Bio-matrices | Nitrophenol Impurities |
| Stationary Phase | C18 (2.7 µm) | C18 | C18 |
| Elution Mode | Gradient | Isocratic | Not Specified |
| Mobile Phase | Ammonium Formate (pH4)/Methanol | Acetic Acid:Methanol:Water (15:15:70) | Not Specified |
| Detection | ESI-MS/MS (MRM) | DAD (356 nm) | DAD (266/364 nm) |
| Runtime | 12 min | <15 min | Not Specified |
| Sample Prep | Ultrasonication, Filtration | Not Detailed | Not Specified |
3-Nitrobenzene-1,2-diol (3-nitrocatechol) is noted as an inhibitor of the enzyme catechol-O-methyltransferase (COMT) and is of interest in pharmaceutical research [1].
One potential synthesis approach is the nitration of catechol (benzene-1,2-diol). While a direct procedure was not found, the following troubleshooting guide is built upon general principles of nitration chemistry and related syntheses of dihydroxybenzene derivatives discussed in the search results [2] [3].
Here is a structured guide to help you diagnose and solve common problems that can lead to low yields, based on general nitration principles and related chemistry.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield / Poor Conversion | Inefficient mixing & heat transfer (batch reactors) [3]; Incorrect nitrating agent strength or stoichiometry [3]; Sub-optimal temperature [3] | Use continuous flow microreactors for superior heat/mass transfer [3]; Optimize "mixed acid" (HNO₃/H₂SO₄) ratio & strength; ensure correct D.V.S. (Dehydrating Value of Sulfuric Acid) [3]; Strictly control temperature to manage exotherm and selectivity [3]. |
| Formation of Byproducts/Isomers | Uncontrolled reaction leading to over-nitration or oxidation [3]; Inherent substrate reactivity favoring other positions | Use mild nitrating agents (e.g., nitric acid with acetic anhydride) [3]; Employ solid acid catalysts to improve regioselectivity [3]; Consider protecting groups for one hydroxyl to direct nitration [2]. |
| Safety Hazards & Decomposition | Significant exothermic reaction risk [3]; Accumulation of unstable intermediates | Always use a lab scale with cooling and stirring; Implement continuous flow processing to minimize hazardous inventory [3]. |
| Difficulties in Purification | Product complexation with nitric acid or impurities [3]; Co-precipitation of salts | Dilute with water to aid organic phase separation [3]; Use solvent extraction (e.g., toluene) and re-crystallization for final purification [2] [4]. |
This workflow diagrams the logical process for diagnosing and addressing yield issues in your synthesis:
The following detailed protocols from related compounds illustrate critical techniques for handling sensitive reactions, which can be adapted for your synthesis.
1. Example of Careful Diazotization and Iodination [4] This procedure from Organic Syntheses highlights meticulous temperature control and handling of reactive intermediates, which are also crucial in nitration reactions.
2. General Workflow for Continuous Flow Nitration [3] This modern approach can significantly improve yield and safety for highly exothermic reactions like nitration.
Q: What is the solubility of 3-Nitrocatechol in water or common aqueous buffers? A: Specific, quantitative solubility data (e.g., in mg/mL) for 3-Nitrocatechol is not listed in its Safety Data Sheet (SDS) or the other available scientific literature [1]. The SDS explicitly states "no data available" for the solubility parameter [1]. Therefore, empirical determination in your specific solvent system is necessary.
Q: What factors can affect the solubility of 3-Nitrocatechol, and how can I improve it? A: Solubility can be influenced by pH, temperature, and the use of co-solvents. The following table outlines common parameters to investigate.
| Factor | Action | Technical Rationale & Considerations |
|---|---|---|
| pH Adjustment | Use a slight alkaline buffer (e.g., phosphate buffer, pH 7.5-8.5). | The catechol structure has hydroxyl groups that can be deprotonated, increasing water solubility. Caution: Highly alkaline conditions may promote oxidative degradation [1]. |
| Organic Co-solvents | Introduce a water-miscible co-solvent (e.g., Methanol, Acetonitrile, DMSO). | These solvents are commonly used in HPLC mobile phases and can solubilize organic compounds. Methanol is explicitly mentioned as a solvent for eluting 3-Nitrocatechol from solid-phase extraction cartridges [2]. |
| Sonication | Apply ultrasound energy in a water bath for a short duration. | Sonication can aid in disrupting aggregates and dissolving solids. It is a recognized technique for degrading nitroaromatic compounds in aqueous solutions, indicating its interaction with such molecules [3]. |
| Temperature | Gently warm the solution in a controlled water bath. | Increasing temperature generally increases solubility. The compound has a high boiling point (268.6°C) and flash point (123.7°C), providing some thermal stability for low-temperature warming [1]. |
Here is a detailed methodology you can use to empirically determine the solubility of 3-Nitrocatechol in your chosen solvent system.
Methodology:
Q: How can I confirm the concentration and purity of 3-Nitrocatechol in my solution? A: The most robust method is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
While a dedicated method for 3-Nitrocatechol is not described, an existing patent details a sophisticated process for separating complex mixtures of catechol, 3-methylcatechol, and 4-methylcatechol. The principles of this method could be informative for your work [1].
The core of this patented method is a multi-step process that combines simple distillation with extractive distillation using a high-boiling polyol (like glycerol) as the solvent. The workflow is summarized in the diagram below.
The key insight from this patent is that extractive distillation with glycerol is highly effective for separating catechol from its methylated derivatives. Glycerol has a greater tendency to hydrogen bond with catechol, reducing its volatility and allowing 3-methylcatechol to be removed in the overhead stream [1]. This approach could be investigated for separating 3-nitrocatechol from similar compounds.
Understanding how 3-nitrocatechol is produced can provide clues for its recovery. Research shows it can be synthesized biologically, and the optimization of this process highlights factors that can influence downstream purification.
The table below summarizes key parameters optimized for the biocatalytic production of 3-nitrocatechol and 3-methylcatechol, which can impact the composition of the reaction mixture you need to purify [2].
| Parameter | Optimization Details for 3-Nitrocatechol (3-NC) | Optimization Details for 3-Methylcatechol (3-MC) |
|---|---|---|
| Producing Strain | Pseudomonas putida F1 | Recombinant E. coli (pDTG602) |
| Substrate | 3-Nitrophenol | Toluene |
| Process Scale | Laboratory & 2.5L bioreactor | Laboratory & 2.5L bioreactor |
| Reported Yield | ~10 mM | ~12 mM |
| Crucial Factors | Nutrients, pH, temperature, substrate concentration, aeration, culture volume, toxicity, extraction | Nutrients, pH, temperature, substrate concentration, aeration, culture volume, toxicity, extraction |
This research indicates that the yield and purity of the initial reaction mixture are highly dependent on these biological and physical parameters. Furthermore, the study used methods like centrifugation and solvent extraction for initial downstream recovery [2].
Based on the available information, here are some common challenges and potential solutions that you might encounter when developing a purification method.
FAQ: My recovery yield of 3-Nitrocatechol is low. What could be the cause?
FAQ: I am unable to separate 3-Nitrocatechol from a structurally similar compound in the mixture.
FAQ: How can I identify and quantify 3-Nitrocatechol in my mixture?
To create an effective purification protocol, I suggest you:
Q1: Why does my biotransformation process slow down or stop completely before the substrate is fully consumed? The most likely cause is product inhibition. 3-Nitrocatechol (3-NC) itself inhibits the enzymes responsible for transforming nitrobenzene. As 3-NC accumulates in the culture, the reaction rates decrease and can eventually cease altogether [1] [2]. This is a major bottleneck for production processes.
Q2: Which microbial strains should I consider for producing 3-Nitrocatechol? Several bacterial strains containing specific oxygenase enzymes can perform this biotransformation. The table below summarizes the most studied organisms.
| Strain | Key Enzyme(s) | Substrate | Product | Notes |
|---|---|---|---|---|
| Nocardia S3 [1] [2] | Toluene Dioxygenase | Nitrobenzene | 3-Nitrocatechol | Well-studied, but suffers from significant product inhibition. |
| Pseudomonas putida F1 [3] [4] | Toluene Dioxygenase | Nitrobenzene | 3-Nitrocatechol | Used successfully in lab and pilot-scale production [4]. |
| Pseudomonas sp. JS150 [3] | Toluene Dioxygenase | Nitrobenzene | 3-Nitrocatechol | Confirmed dioxygenase mechanism incorporating both atoms of O₂. |
| E. coli (pDTG602) [4] | Recombinant Toluene Dioxygenase | Toluene | 3-Methylcatechol (3-MC) | Recombinant clone; demonstrates application for producing 3- substituted catechols. | | Pseudomonas mendocina KR-1 [3] | Toluene Monooxygenase | Nitrobenzene | 3-Nitrophenol & 4-Nitrophenol | Produces nitrophenols as metabolites, not 3-NC. |
Q3: The bacteria aren't producing the desired product. What could be wrong? A common issue is that the enzymes required for biotransformation are often inducible and not constitutively expressed. The cells typically need to be pre-grown (induced) with a substrate like toluene before being exposed to nitrobenzene [3] [4]. Ensure your growth and induction protocols are correctly followed.
Q4: How can I optimize the yield of 3-Nitrocatechol in a bioreactor? Pilot-scale studies indicate that optimizing several parameters is crucial for high yields (~90-95% conversion) [4]. Key factors include:
This is a detailed methodology based on optimized protocols from the literature [4].
1. Strain and Growth Conditions
2. Biotransformation Reaction
3. Product Detection and Analysis
The following diagrams, created with Graphviz, illustrate the core experimental workflow and a key challenge you may encounter.
Experimental Workflow for 3-NC Production
Mechanism of 3-NC Product Inhibition
To summarize the key points from the troubleshooting guide:
The following data is compiled from chemical suppliers' catalogs to help you identify the compound and plan your experiments [1] [2].
| Property | Value |
|---|---|
| CAS Number | 6665-98-1 |
| Molecular Formula | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 3-nitro-1,2-benzenediol |
| Melting Point | 85 - 86 °C |
| Physical Form | Solid |
| Purity | 95% (Available) |
It is important to note that while the compound's basic properties are listed, the provided search results do not contain explicit information detailing its specific sensitivity to air or moisture. Therefore, employing air-sensitive techniques is a prudent measure to ensure the compound's stability and the success of your reactions [3] [4].
For handling compounds that may react with oxygen (O₂), water (H₂O), or carbon dioxide (CO₂), specialized equipment and methods are essential. The core system for this is a vacuum/inert gas manifold, commonly known as a Schlenk line [4].
The diagram below illustrates the workflow for setting up and using a Schlenk line for a typical air-sensitive reaction.
After the reaction is complete, isolating your product without exposing it to air requires specific techniques.
The most common isolation method is removing the solvent under vacuum.
To isolate a solid product or remove a solid by-product, you can use these filtration methods under an inert atmosphere [3]:
Here are solutions to some common problems you might encounter.
| Problem | Possible Cause | Solution |
|---|---|---|
| Solvent "bumping" during removal | Rapid boiling under reduced pressure | Swirl flask to redissolve product; use room temp or slightly warm water bath for high-boiling solvents [3]. |
| Fine powder blowing out of flask | High inert gas flow over a low-density solid | Reduce gas flow rate; use a septum with slit for spatula access to contain powder [3]. |
| Difficulty attaching tubing to glassware | Tight fit | Use a wiggling motion (not twisting); gently heat tubing or dip end in acetone for 10s to soften [4]. |
Working with Schlenk lines involves specific hazards. Always be aware of:
| Problem | Possible Cause | Suggested Solution | Key References |
|---|---|---|---|
| Low Yield of Nitrocatechol | Competing oxidation reaction dominates. | Work at a pH near the pKa of nitrous acid (around 3.0-3.5) to optimize the nitronium ion ($NO_2^+$) concentration [1]. | [1] |
| Formation of Undesired Nitrosated Products | Nitrite ion ($NO_2^-$) attacks the quinone intermediate. | Carefully control the molar ratio of catechol to sodium nitrite to minimize excess nitrite [2]. | [2] |
| Poor Reaction Rate & Selectivity | Inefficient heat and mass transfer in batch systems. | Consider transitioning to a continuous flow microreactor for superior control over temperature and mixing [3]. | [3] |
This methodology is adapted from kinetic studies to favor nitration and minimize side-products [1] [2].
The diagram below illustrates the competition between the desired nitration pathway and undesired side reactions. Controlling the reaction conditions is key to directing the pathway toward the desired product.
The competing pathways for catechol nitration show that the quinone intermediate is a critical branch point. The desired nitration and undesired nitrosation pathways are highly dependent on pH and nitrite ion concentration [1] [2].
For reproducible results with minimal byproducts, systematically optimize these parameters:
| Parameter | Optimization Goal | Rationale |
|---|---|---|
| pH | Maintain near pKa of $HNO_2$ (~3.2) | Balances the concentration of reactive species ($HNO_2$ and $NO_2^+$) against nitrite ion ($NO_2^-$) that leads to byproducts [1]. |
| Molar Ratio | Use a controlled, stoichiometric amount of $NaNO_2$ | Minimizes excess nitrite ions available for Michael addition, which causes nitrosated byproducts [2]. |
| Reaction Setup | Consider continuous flow microreactors | Provides superior heat and mass transfer, leading to better control over exothermic reactions and improved selectivity [3]. |
Q1: Why is controlling pH so critical in this reaction? The pH dictates the equilibrium between nitrous acid ($HNO_2$) and the nitrite ion ($NO_2^-$). At a pH around the pKa of $HNO_2$ (approximately 3.2), there is an optimal balance that promotes the formation of the nitrating species while still limiting the concentration of $NO_2^-$ ions that lead to nitrosated byproducts [1] [2].
Q2: My analysis shows multiple products. How can I identify them? The nitrated product (where a nitro group attaches to an oxygen atom) and various nitrosated byproducts (where nitric oxide groups attach to the carbon ring) have different properties. Using Liquid Chromatography-Mass Spectrometry (LC-MS) is an effective way to distinguish between these compounds based on their mass and retention time [2].
Q3: How can I make this reaction safer and more scalable? Nitration reactions are inherently exothermic and can be hazardous. A highly recommended strategy is to transition from traditional batch processing to continuous flow in microreactors. This technology offers much better control over temperature and mixing, significantly enhancing safety and making scale-up more predictable [3].
The core method for microbial production of 3-NC uses engineered bacterial strains to biotransform a substrate like 3-nitrophenol or toluene [1]. The following workflow outlines the key stages and potential failure points in this process.
Low yield is a major scale-up challenge. Use this guide to diagnose the problem, which often stems from cell viability issues or inadequate analytical confirmation.
1. Chromogenic Plate Assay for Catechol Detection [1] This method is used for the rapid, qualitative detection of catechol compounds like 3-NC.
p-toluidine in N,N-dimethylformamide.p-toluidine solution onto the grown plates.ferric chloride (FeCl₃).2. Enzymatic Assay for Toluene Dioxygenase Activity [1] This spectrophotometric assay measures the conversion of 3-nitrophenol to 3-NC.
The table below summarizes key parameters optimized for 3-NC production in a 2.5 L bioreactor, as reported in the foundational study [1].
| Parameter | Optimal Condition for 3-NC Production | Significance & Scale-up Consideration |
|---|---|---|
| Production Strain | Pseudomonas putida F1 | Wild-type strain; consider genetic stability and pathogenicity classification at large scale. |
| Substrate | 3-Nitrophenol | Highly toxic. Fed-batch addition is crucial to maintain sub-inhibitory concentrations. |
| Bioreactor Scale | 2.5 L (Pilot) | A 2.5 L bioreactor was used, achieving a ~90-95% product accumulation rate and a final yield of 10 mM 3-NC [1]. |
| Process Strategy | Two-step biotransformation | Grow cells to high density first, then induce biotransformation. Helps mitigate substrate toxicity. |
| Key Nutrients | Minimal Media + Yeast Extract (1 g/L) | Provides trace elements and cofactors for enzymatic activity. Cost-effectiveness for industrial scale needs evaluation. |
| Downstream Extraction | Solvent Extraction (implied) | Not detailed in the source. For scale-up, efficient and recyclable solvent systems must be developed. |
Q1: What are the main challenges in scaling up 3-NC production? The primary challenges are substrate and product toxicity, which can inhibit cell growth and enzyme activity. Furthermore, achieving high regio-selectivity to ensure the product is 3-NC and not other isomers is difficult with chemical synthesis but is a key advantage of the biocatalytic route [1].
Q2: Why is a two-step biotransformation strategy recommended? This strategy separates the cell growth phase from the product synthesis phase. By first growing the cells to a high density in a non-toxic medium and then introducing the toxic substrate (like 3-nitrophenol), you can achieve higher cell densities and protect the culture from the inhibitory effects of the substrate, thereby maximizing the final product yield [1].
Q3: My cells are not producing 3-NC. How can I confirm if the enzyme is active? First, perform the chromogenic plate assay described above for a quick check. For a quantitative assessment, use the enzymatic assay with cell extracts. A lack of activity could be due to loss of the plasmid (in recombinant strains), incorrect culture conditions (pH, temperature, aeration), or insufficient induction of the metabolic pathway [1].
Q4: Are there any specific safety concerns regarding 3-nitrocatechol? While the searched literature does not detail its specific hazards, 3-NC is a nitro-aromatic compound. A general safety principle is that the absence of a hazard on a Safety Data Sheet (SDS) does not guarantee its nonexistence [2]. Always consult the latest SDS and conduct a thorough risk assessment before scaling up any process. Some nitro-aromatic compounds can be energetic, so stability testing under process conditions is advised.
The technical information provided here is based on a foundational study from 2010 [1]. Biotechnology and process scale-up strategies have advanced significantly since then.
For a current process, you would need to investigate:
Q1: What is the basic chemical and physical information for 3-Nitrobenzene-1,2-diol? The table below summarizes the key properties of this compound (CAS 6665-98-1) gathered from the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 6665-98-1 [1] [2] [3] |
| IUPAC Name | 3-nitro-1,2-benzenediol [2] |
| Molecular Formula | C6H5NO4 [2] [3] |
| Molecular Weight | 155.109 g/mol [3] |
| Melting Point | 85 - 86 °C [2] |
| Physical Form | Solid [2] |
| Purity | 95% (commercially available) [2] |
| MDL Number | MFCD00463758 [3] |
Q2: What are the primary research applications of this compound? this compound is primarily used as an inhibitor of catechol-O-methyltransferase (COMT) [1]. By preventing the breakdown of dopamine in the brain, it is a valuable compound in research related to Parkinson's disease and other nervous system disorders [1]. The search results also indicate that nitrocatechol derivatives serve as key intermediates in the synthesis of more complex COMT inhibitor pharmaceutical preparations [4] [5].
Q3: How should this compound be stored and handled? While the searched results do not provide specific storage conditions, one supplier notes that there is no hazardous surcharge associated with the product [1]. The product is strictly for research purposes and is not for personal or veterinary use [1]. As a best practice, all laboratory chemicals should be handled in a fume hood with appropriate personal protective equipment (PPE).
Issue 1: Obtaining a Product with Low Purity
Issue 2: Difficulty in Dissolving the Compound for Analysis
Issue 3: Need to Synthesize an Analytical Standard *De Novo*
The following workflow outlines the general stages for preparing and verifying an analytical standard of this compound.
The table below lists the analytical techniques you can use to verify the identity and purity of your standard at the verification stage.
| Technique | Parameter Measured | Application & Rationale | | :--- | :--- | :--- | | Melting Point | Purity and identity | A sharp melting point between 85-86°C confirms high purity and matches the known value [2]. | | Chromatography | Purity (e.g., HPLC) | Used to quantify purity and ensure it is free from major impurities. | | Spectroscopy | Structural identity |
The table below summarizes the key biological activities and experimental findings for 4-Nitrocatechol.
| Activity/Property | Experimental Findings & Mechanism | Experimental Protocol Overview |
|---|
| Tau Aggregation Inhibition [1] | Inhibits aggregation of tau-derived hexapeptide (AcPHF6). Tolcapone (contains nitrocatechol) showed 46% inhibition at 50 μM; more effective than entacapone [1]. Molecular modeling suggests 3,4-dihydroxy substituents form polar contacts with lysine, and nitro group interacts with steric zipper region, preventing β-sheet assembly [1]. | Thioflavin S (ThS) Fluorescence Assay [1]:
For the most well-documented activity (tau aggregation inhibition), the experimental workflow is as follows:
The table below summarizes the key differences between ortho- and meta-nitrocatechol isomers based on direct comparative studies.
| Feature | Ortho-Substituted Nitrocatechol (e.g., BIA 8-176) | Meta-Substituted Nitrocatechol (e.g., BIA 3-228) |
|---|---|---|
| General Structure | Side chain attached ortho to nitro group (C2) | Side chain attached meta to nitro group (C3) |
| Inhibitory Potency | Less potent [1] | More potent [1] |
| Key Structural Insight | Bulky substituent causes steric clash, displacing nitrocatechol core [1] [2] | Favorable binding orientation; optimal interaction with Mg²⁺ and active site [1] [2] |
| Regioselectivity of O-Methylation | Altered regioselectivity; favors meta-O-methylation [1] [2] | Standard regioselectivity; favors para-O-methylation [1] [2] |
The core nitrocatechol pharmacophore requires the catechol (1,2-dihydroxybenzene) ring with a nitro group (-NO₂) at the C3 or C4 position. This structure allows the molecule to chelate the active site magnesium ion (Mg²⁺) and interact with key residues [3]. The side chain's attachment point relative to the nitro group defines it as an ortho- or meta-isomer and critically influences its properties [1].
The table below outlines the key structural features and their direct impact on the pharmacological properties of tolcapone and entacapone.
| Feature | Tolcapone | Entacapone |
|---|---|---|
| Core Pharmacophore | 3-Nitrocatechol [1] [2] | 3-Nitrocatechol [3] [2] |
| Chemical Structure | (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone [1] | (E)-α-cyano-N,N-diethyl-3,4-dihydroxy-5-nitrocinnamamide [3] |
| R-Substituent | 4-methylbenzoyl group | N,N-diethylcyanoacrylamide group |
| Impact on Lipophilicity | Higher lipophilicity [1] | Lower lipophilicity [1] |
| Central COMT Inhibition | Yes, significant due to better BBB penetration [1] [4] [2] | Minimal, predominantly peripheral [5] [2] |
| Erythrocyte COMT Inhibition | >80% (200 mg dose) [4] | ~65% (200 mg dose) [4] |
| Elimination Half-life (t₁/₂) | 2 - 3 hours [1] [4] | 0.4 - 0.7 hours (β-phase: 1.6-3.4 h) [4] [3] |
| Dosing Regimen | Three times daily [5] | With every levodopa dose [5] |
The differences in structure and pharmacology translate directly to their clinical performance and safety considerations.
| Aspect | Tolcapone | Entacapone |
|---|---|---|
| Clinical Efficacy | Prolongs "ON" time by an average of 1 to 3 hours; efficacy considered superior to entacapone in switch studies [4]. | Prolongs "ON" time by an average of 1 to 3 hours; effective but may have lower magnitude of effect [4]. |
| Levodopa AUC Increase | 60% to 90% [4] | Approximately 35% [4] |
| Key Safety Concerns | Hepatotoxicity (risk of fulminant hepatitis; requires liver monitoring); more severe diarrhea (16-18% incidence) [1] [5] [4]. | No significant hepatotoxicity; diarrhea less common (<10% incidence) [5] [4] [3]. |
| Regulatory Status | Use restricted; reserved for patients not responding to other therapies; mandatory liver enzyme monitoring [1] [5] [4]. | First-line COMT inhibitor; no liver monitoring restrictions [4] [3]. |
The following diagram illustrates the core structure-activity relationships shared by nitrocatechol COMT inhibitors.
The shared 3-nitrocatechol moiety is critical for potent inhibition. The two hydroxyl groups coordinate with a magnesium ion (Mg²⁺) in the enzyme's active site, while the nitro group's strong electron-withdrawing effect stabilizes the transition state during binding [2]. The key structural distinction lies in the R-substituent, which dictates their pharmacological differences:
For researchers, the comparison between these molecules highlights critical design considerations:
The search results I obtained are reviews and comparative studies that summarize data but do not contain the detailed, step-by-step laboratory methodologies for determining the parameters discussed (e.g., IC50, log P, AUC).
To obtain these experimental protocols, I suggest you:
"COMT inhibition assay protocol HPLC", "in vitro determination of IC50 COMT", or "measure levodopa bioavailability pharmacokinetics protocol".PubMed Central (PMC), ScienceDirect, or SpringerLink for full-text research articles that typically include a detailed "Methods" or "Experimental" section.
To validate an assay for 3-Nitrobenzene-1,2-diol, it's helpful to first understand the core principles of the COMT enzyme and typical assay components, which are summarized in the table below.
| Aspect | Description |
|---|---|
| COMT Function | Catalyzes transfer of methyl group from SAM (S-adenosyl-L-methionine) to catechol substrates [1] [2]. |
| Cofactor | Requires Mg²⁺ for catalytic activity [1] [2]. |
| Core Assay Components | COMT enzyme, SAM (methyl donor), Mg²⁺ (cofactor), buffer (e.g., phosphate buffer, pH 7.4-7.8), and probe substrate [1] [2]. |
| Typical Workflow | Incubate enzyme with substrate, cofactor, and inhibitor; stop reaction; analyze products (e.g., via HPLC) [1]. |
The diagram below illustrates the core catalytic mechanism and the general workflow for a COMT inhibition assay.
Since direct data on this compound is limited, the table below lists other well-characterized catechol substrates used in COMT assays. You can use these as a reference for developing and validating your own assay.
| Probe Substrate | Key Characteristics & Analytical Methods | Relevance to Your Research |
|---|---|---|
| 3,5-Dinitrocatechol | Used in early crystallography studies of human COMT [2]. | Serves as a structural analog to this compound. |
| Dopamine Analogues & Catechol Derivatives | Six substituted dopamine analogs and five catechol derivatives synthesized and tested for S-COMT inhibition; stability checked by HPLC in phosphate buffer (pH 7.4) [1]. | Provides a direct methodological blueprint for synthesis, stability testing, and inhibition assays. |
| Fluorescent & Colorimetric Probes | Various synthetic optical substrates enable highly sensitive, high-throughput screening (HTS) using fluorescence or absorbance [2]. | Ideal for rapidly screening the inhibitory potency of this compound. |
Based on the established methodologies, here is a step-by-step approach you can take to validate an assay for your compound:
When compiling your objective comparison guide for researchers, the following points are crucial:
The table below summarizes the key chemical and pharmacological characteristics of 3-Nitrocatechol and other relevant catechol derivatives [1] [2] [3].
| Compound Name | Core Structure / Key Feature | Primary Reactivity / Function | Inhibitory Potency (IC50 or other measure) | Key Pharmacological/Experimental Findings |
|---|---|---|---|---|
| 3-Nitrocatechol (3-NC) | Catechol with nitro group at the 3-position | COMT inhibitor; Iron chelator | Specific IC50 for COMT not fully detailed in results [2] | Serves as a precursor for pharmaceuticals; can form stable, redox-silent iron complexes [4] [5] |
| Entacapone | Nitrocatechol derivative | COMT inhibitor; D1-like receptor agonist | D1 receptor binding (IC50): ~107 μmol/L [3] | Increases urinary sodium excretion (natriuresis) via D1-like receptor activation [3] |
| Tolcapone | Nitrocatechol derivative | COMT inhibitor; D1-like receptor agonist | D1 receptor binding (IC50): ~42 μmol/L [3] | Potent natriuretic effect; associated with rare hepatotoxicity [1] [3] |
| Opicapone | Nitrocatechol derivative (3rd gen.) | COMT inhibitor | Not specified in search results | Developed for lower toxicity and higher inhibitory activity [1] |
| Catechol | Basic 1,2-dihydroxybenzene | Precursor; susceptible to oxidation | Not applicable | Rapidly oxidizes at air-water interfaces to form semiquinones and other products [6] |
To support the data in the table, here are the experimental methodologies and key findings from the literature.
1. COMT Inhibition Assay This is a standard method to evaluate the efficacy of catechol derivatives as COMT inhibitors.
2. D1-like Dopamine Receptor Binding and Functional Assay This protocol explains the off-target receptor activity of some nitrocatechols.
3. Iron Coordination and Redox Activity Studies This methodology highlights a key difference in the chemical reactivity of 3-nitrocatechol compared to simple catechol.
The following diagram illustrates the core biochemical pathway through which nitrocatechol derivatives like 3-Nitrocatechol exert their primary pharmacological effect.
Diagram Title: COMT Inhibition Enhances Dopamine
The pathway shows that 3-Nitrocatechol and similar inhibitors work by blocking the COMT enzyme in both peripheral tissues and the brain. This dual action preserves L-DOPA, increasing its availability for conversion into dopamine in the brain, which is crucial for managing Parkinson's disease [1].
The table below summarizes the key differences in toxicity and chemical properties between Tolcapone and Entacapone, two well-studied nitrocatechol derivatives, based on recent cellular studies [1] [2].
| Compound | In Vivo Hepatotoxicity | Key Cytotoxicity Findings (In Vitro) | Lipophilicity (logP) | C1 Substituent Structure | Postulated Primary Toxicity Mechanism |
|---|---|---|---|---|---|
| Tolcapone | Yes (requires monitoring) [1] | Significant toxicity in primary rat hepatocytes, Caco-2, and HepG2 cells; disrupts mitochondrial membrane potential [1]. | Higher | Carbonyl group directly attached to the ring [1]. | Mitochondrial dysfunction via uncoupling of oxidative phosphorylation [1]. |
| Entacapone | No (safe profile) [1] | No significant cytotoxicity observed in the same cell models [1]. | Lower | Cyano group (-CN) in a double bond, stabilizing reactivity [1]. | Not applicable; safe profile. |
The experimental data indicates that Tolcapone's toxicity is not dependent on metabolic activation by P450 enzymes but is a result of direct interference with mitochondrial function [1]. The higher lipophilicity of Tolcapone likely facilitates its accumulation in mitochondrial membranes, leading to uncoupling of oxidative phosphorylation and loss of mitochondrial membrane potential [1].
The following methodologies were used to generate the comparative data on Tolcapone and Entacapone [1].
Cell Culture Models:
Compound Exposure & Cytotoxicity Assays:
Assessment of Mitochondrial Function:
The following diagram illustrates the logical relationship between the chemical structure of nitrocatechols and their postulated toxicity pathway, integrating the key findings from the research.
This research provides a framework for designing safer nitrocatechol-based drugs by focusing on optimizing lipophilicity and incorporating stabilizing substituents.
| Isomer Name | Context of Study / Key Findings | Analytical Techniques Mentioned |
|---|---|---|
| 4-Nitrocatechol (4NC) | Forms complexes with Cu(II); driver of toxicity in aquatic systems [1]. | Square Wave Voltammetry (SWV), Cyclic Voltammetry (CV), Alternating Current Voltammetry (ACV) [1] |
| 3-Methyl-4-nitrocatechol (3M4NC) | Interacts with Cu(II); role in atmospheric aerosols and aquatic toxicity [1]. | Voltammetric methods (SWV, CV, ACV) [1] |
| 3-Methyl-5-nitrocatechol (3M5NC) | Interacts with Cu(II); role in atmospheric aerosols and aquatic toxicity [1]. | Voltammetric methods (SWV, CV, ACV) [1] |
| 4-Methyl-5-nitrocatechol (4M5NC) | Interacts with Cu(II); studied as a tracer in PM2.5 from biomass burning and coal combustion [1] [2]. | Voltammetric methods, Quantum Chemical Calculations (for formation pathways) [1] [2] |
The search results highlight advanced techniques used for characterizing nitrocatechols and similar compounds in complex mixtures, which could inform your experimental protocols.
The diagram below illustrates a general workflow for the online characterization of such compounds, integrating the techniques mentioned above.